![molecular formula C12H15N3O4+2 B13409640 2-Hydroxyethyl-[hydroxy-(4-hydroxy-3-methyl-1-oxoquinoxalin-1-ium-2-yl)methylidene]azanium](/img/structure/B13409640.png)
2-Hydroxyethyl-[hydroxy-(4-hydroxy-3-methyl-1-oxoquinoxalin-1-ium-2-yl)methylidene]azanium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Olaquindox is a synthetic quinoxaline 1,4-dioxide derivative primarily used as an antimicrobial growth promoter in animal husbandry, particularly in pigs. It was first approved for use in 1976 and has been employed to enhance feed efficiency and control bacterial infections such as pig dysentery and bacterial enteritis . due to concerns over its potential genotoxicity and carcinogenicity, its use has been banned or restricted in many regions, including the European Union .
Vorbereitungsmethoden
Olaquindox is synthesized through a multi-step chemical process. The synthetic route typically involves the condensation of 3-methylquinoxaline-2-carboxylic acid with hydroxylamine to form the corresponding oxime. This intermediate is then oxidized to produce the final quinoxaline 1,4-dioxide structure . Industrial production methods often employ high-performance liquid chromatography (HPLC) and other purification techniques to ensure the compound’s purity and efficacy .
Analyse Chemischer Reaktionen
Olaquindox undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form deoxyolaquindox and other metabolites.
Substitution: It can undergo substitution reactions, particularly in the presence of nucleophiles, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions include deoxyolaquindox and other quinoxaline derivatives .
Wissenschaftliche Forschungsanwendungen
Olaquindox has been extensively studied for its antimicrobial properties. It has been used in veterinary medicine to control bacterial infections in livestock. In scientific research, it has been investigated for its potential genotoxic effects, DNA damage, and cell cycle arrest properties . Studies have shown that olaquindox can induce reactive oxygen species (ROS)-mediated DNA damage and S-phase arrest in human hepatoma cells . Additionally, it has been used in the development of immunoassays for detecting its residues in animal feed and environmental samples .
Wirkmechanismus
The mechanism of action of olaquindox involves its ability to generate reactive oxygen species (ROS), leading to oxidative stress and DNA damage . It can cause cell cycle arrest and apoptosis by activating pathways such as the JNK/p38 pathways . The compound’s antimicrobial activity is attributed to its ability to interfere with bacterial DNA synthesis and repair mechanisms .
Vergleich Mit ähnlichen Verbindungen
Olaquindox is structurally related to other quinoxaline 1,4-dioxide derivatives such as carbadox, quindoxin, and cyadox . While all these compounds share similar antimicrobial properties, olaquindox is unique in its specific applications and regulatory status. For instance:
Carbadox: Used as a growth promoter in pigs but has more pronounced toxic effects compared to olaquindox.
Quindoxin: Another quinoxaline derivative with antimicrobial properties but less commonly used.
Cyadox: Similar in structure and function but with different regulatory approvals and usage patterns.
Olaquindox’s uniqueness lies in its specific applications in veterinary medicine and its extensive study for genotoxic effects, which has led to its regulatory scrutiny and restrictions in various regions .
Eigenschaften
Molekularformel |
C12H15N3O4+2 |
|---|---|
Molekulargewicht |
265.26 g/mol |
IUPAC-Name |
2-hydroxyethyl-[hydroxy-(4-hydroxy-3-methyl-1-oxoquinoxalin-1-ium-2-yl)methylidene]azanium |
InChI |
InChI=1S/C12H13N3O4/c1-8-11(12(17)13-6-7-16)15(19)10-5-3-2-4-9(10)14(8)18/h2-5,16,18H,6-7H2,1H3/p+2 |
InChI-Schlüssel |
NEQNXWKMRZIZJP-UHFFFAOYSA-P |
Kanonische SMILES |
CC1=C([N+](=O)C2=CC=CC=C2N1O)C(=[NH+]CCO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


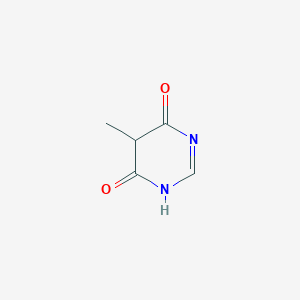

![2-[4-[(5-chloro-1,3-benzoxazol-2-yl)oxy]phenoxy]-N-(2-fluorophenyl)-N-methylpropanamide](/img/structure/B13409578.png)
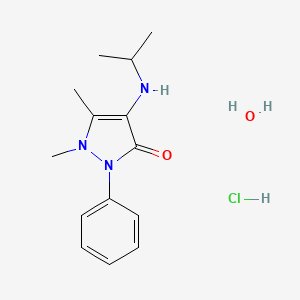

![Glycine, N-ethyl-N-[(nonafluorobutyl)sulfonyl]-, sodium salt](/img/structure/B13409590.png)
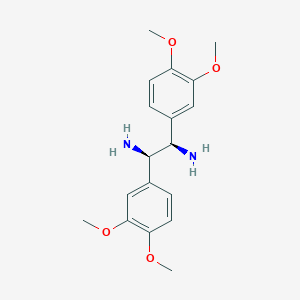
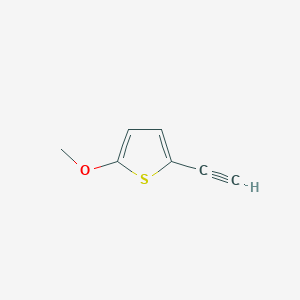


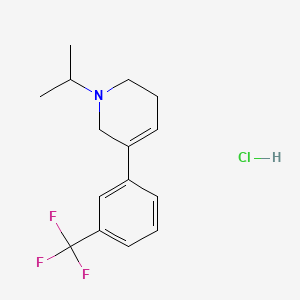
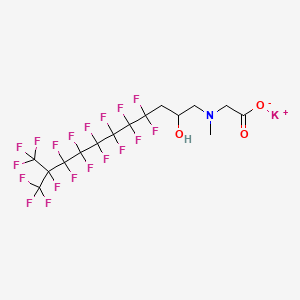

![Bicyclo[2.2.2]octane-1-carbonyl chloride, 4-fluoro-(9CI)](/img/structure/B13409638.png)
